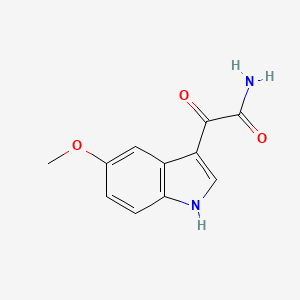

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position of the indole ring and an oxoacetamide group at the 2-position. It is known for its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as oxalyl chloride, followed by reaction with ammonia or an amine.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and reduced derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): This compound is structurally similar but lacks the oxoacetamide group.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus but different functional groups.

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with an iodo group at the 2-position.

Uniqueness: 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the methoxy and oxoacetamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antitumor effects. This compound belongs to a broader class of indole-based compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.

Chemical Structure

The structure of this compound can be represented as follows:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various human cancer cell lines. Notably, studies have demonstrated its efficacy against colon carcinoma (HT29), prostate carcinoma (PC3), lung carcinoma (H460M), and gastric carcinoma (MKN45) cell lines.

Case Studies

- Cytotoxicity Testing : In a study where the compound was incubated with human tumor cell lines for 144 hours, cytotoxicity was assessed using the MTT assay. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, particularly in HT29 and H460M cells .

- Mechanism of Action : The mechanism underlying its antitumor effects may involve the induction of apoptosis and inhibition of cell cycle progression. Specific pathways such as the p53 pathway have been implicated, suggesting that the compound may enhance p53 activity leading to increased apoptosis in cancer cells .

Neuropharmacological Effects

In addition to its antitumor properties, this compound has shown promise in neuropharmacology. It has been evaluated for antidepressant and sedative activities.

Experimental Findings

- Behavioral Studies : In animal models, the compound demonstrated significant antidepressant-like effects as measured by reduced immobility in forced swim tests (FST). Doses of 20 mg/kg were effective without significantly altering locomotor activity, indicating a favorable side effect profile .

- Receptor Binding : Binding studies revealed that this compound interacts with serotonin receptors (5-HT receptors), which are critical targets for many antidepressants. This interaction may contribute to its observed behavioral effects .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)8(5-13-9)10(14)11(12)15/h2-5,13H,1H3,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBDWJMWMJTPQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660347 |

Source

|

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52055-22-8 |

Source

|

| Record name | 2-(5-Methoxy-1H-indol-3-yl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the crystal structure information for N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide?

A1: The research abstract [] highlights that N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide molecules are linked together in the solid state through N—H⋯O hydrogen bonds. These interactions form layers within the crystal lattice. Understanding the spatial arrangement of molecules in the solid state is crucial for researchers investigating its physicochemical properties, such as solubility, stability, and potentially even its biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.